molecular formula C20H28N10O19P4 B026288 Diadenosine tetraphosphate CAS No. 5542-28-9

Diadenosine tetraphosphate

Cat. No. B026288
CAS RN: 5542-28-9
M. Wt: 836.4 g/mol
InChI Key: YOAHKNVSNCMZGQ-XPWFQUROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diadenosine tetraphosphate (Ap4A) is a naturally occurring molecule composed of two adenosine units linked by a phosphate bridge. It is a member of a class of molecules known as dinucleoside polyphosphates (Np4Ns), which are involved in a variety of biological processes. Ap4A was first identified in the 1960s and has since been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Diadenosine Tetraphosphate in Tear Secretion and Dry Eye Conditions

Melatonin Interaction : Diadenosine tetraphosphate (Ap4A) applied topically increases tear secretion in rabbits, an effect significantly potentiated by melatonin. This suggests a potential treatment avenue for dry eye conditions (Hoyle, Peral, & Pintor, 2006).

Lactoferrin Levels : The application of Ap4A also leads to a significant increase in lactoferrin levels in rabbit tears, which is blocked by P2 receptor antagonists. This highlights the role of Ap4A in modulating tear composition through P2 receptor activation (Loma, Guzman-Aranguez, & Pérez de Lara, 2016).

Diadenosine Tetraphosphate in Cardiovascular Function

Presence in Myocardial Tissue : Diadenosine tetraphosphate, along with diadenosine pentaphosphate and hexaphosphate, are found in human myocardial tissue. They act as extracellular mediators and vasoconstrictors, influencing myocardial blood flow by affecting purinoceptors in vascular smooth muscle (Luo et al., 2004).

Diadenosine Tetraphosphate in Neurotransmission

Synaptic Function : Diadenosine polyphosphates like Ap4A are stored in synaptic vesicles and released upon nerve terminal depolarization, stimulating presynaptic dinucleotide receptors. They play a role in activating calcium channels and triggering neurotransmitter release, affecting brain functions across various species (Miras-Portugal, Pintor, & Gualix, 2003).

Diadenosine Tetraphosphate in Ocular Health

Tear Secretion and Potential Therapeutics : Diadenosine polyphosphates, including Ap4A, are present in human tears and contribute to tear secretion. This property, along with their resistance to enzymatic degradation, marks them as potential therapeutic agents for ocular conditions, although further research is needed, especially regarding their effects on the retina (Crooke, Guzman-Aranguez, & Carracedo, 2017).

properties

CAS RN

5542-28-9

Product Name

Diadenosine tetraphosphate

Molecular Formula

C20H28N10O19P4

Molecular Weight

836.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

YOAHKNVSNCMZGQ-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Other CAS RN

5542-28-9

physical_description

Solid

synonyms

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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